8-Bromo-2-chloroquinoline

描述

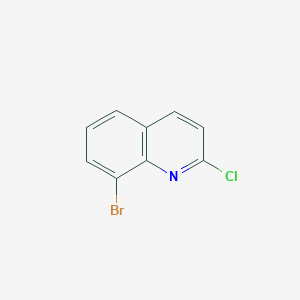

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSUGMMMZOMZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449740 | |

| Record name | 8-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163485-86-7 | |

| Record name | 8-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 8-Bromo-2-chloroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated quinoline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom on the benzene ring and a chlorine atom on the pyridine ring, provides two distinct reactive sites. This disubstituted quinoline core is of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds, most notably antimalarials.[1][2] The strategic placement of halogens on the this compound molecule allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery.[3]

This guide offers a comprehensive overview of the core , providing essential data and procedural insights for its effective use in a laboratory setting.

Molecular Structure and Identification

The fundamental structure of this compound consists of a quinoline ring system substituted with bromine at position 8 and chlorine at position 2.[4] This arrangement dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of this compound.

Key Identifiers:

-

Molecular Formula: C₉H₅BrClN

-

Molecular Weight: 242.50 g/mol

-

InChI Key: ZXSUGMMMZOMZTD-UHFFFAOYSA-N[6]

-

Canonical SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Pale yellow or White to off-white solid/powder. | [4] |

| Boiling Point | 325.741 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.673 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water. | [4] |

| XlogP | 3.8 (Predicted) | [6] |

Note: Some properties, such as boiling point and density, are predicted values and should be considered estimates.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the positions of the hydrogen and carbon atoms. Spectroscopic data for this compound is available in chemical databases.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (242.50 g/mol ) and isotopic distribution pattern characteristic of a compound containing one bromine and one chlorine atom.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the quinoline ring and the C-Cl and C-Br bonds.

The causality behind utilizing this suite of techniques is self-validating: NMR elucidates the precise atomic arrangement, MS confirms the overall mass and elemental composition, and IR verifies the presence of key functional groups. Together, they provide an unambiguous structural confirmation.

Synthesis and Reactivity

This compound is a key organic intermediate used in more complex syntheses.[4] While specific, detailed synthesis procedures are proprietary or found within patent literature, general synthetic strategies for related halo-quinolines often involve multi-step reactions starting from simpler aniline precursors. For instance, the synthesis of a related compound, Quinoline, 8-bromo-2-chloro-3-iodo-, involves a three-step process starting from 2-bromoaniline.[8]

The reactivity of this compound is dominated by its two halogen substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the bromine atom at the 8-position is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for sequential and site-selective modifications, making it a versatile tool for building molecular diversity.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry.[9] 8-aminoquinoline derivatives, for example, are the basis for antimalarial drugs like Primaquine.[2] Similarly, 8-hydroxyquinoline derivatives are explored for a wide range of biological activities, including anticancer and antimicrobial effects.[9][10]

Given this context, this compound serves as a valuable starting material for developing novel therapeutic agents. Its structure can be elaborated to explore new derivatives as:

-

Antiviral Agents: The 2-chloroquinoline moiety has been used as a pharmacophore to design dual inhibitors of SARS-CoV-2 proteases.[3]

-

Anticancer Agents: The quinoline core is frequently incorporated into molecules designed to target cancer cells.[9]

-

Antimalarial Drugs: It can be used to synthesize novel analogues of existing 8-substituted quinoline antimalarials.[1][2]

Safety and Handling

Based on available safety data for structurally similar compounds like 8-Bromo-4-chloroquinoline, this compound should be handled with care.

-

Hazard Classification: It is classified as acutely toxic if swallowed and can cause serious eye damage.[11]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Store locked up.[4][11]

-

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

-

General Experimental Workflow for Characterization

A rigorous and self-validating workflow is essential to confirm the identity, purity, and properties of a chemical intermediate like this compound before its use in further synthetic steps.

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

Step-by-Step Methodology:

-

Synthesis and Purification: The compound is first synthesized via an appropriate organic reaction pathway. The resulting crude product is then purified, typically using techniques like column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

-

Structural Verification: The purified sample is subjected to spectroscopic analysis. ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms, while high-resolution mass spectrometry (HRMS) verifies the exact molecular formula. This step ensures the correct molecule has been synthesized.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the sample. A high purity level (typically >95%) is required for use in subsequent reactions, especially in a drug development context, to ensure reproducibility and avoid side reactions.

-

Physicochemical Property Determination: Once structure and purity are confirmed, key physical properties like melting point and solubility are experimentally determined. The melting point provides a quick check of purity (impurities tend to depress and broaden the melting range), while solubility data is critical for designing downstream experimental conditions.

Conclusion

This compound is a well-defined chemical entity with significant potential as a versatile intermediate in pharmaceutical and chemical research. Its distinct physicochemical properties, coupled with the strategic placement of two different halogen atoms, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic and drug discovery endeavors.

References

- 1. 2-Bromo-8-Chloroquinoline [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 163485-86-7 [chemicalbook.com]

- 6. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 7. This compound(163485-86-7) 1H NMR spectrum [chemicalbook.com]

- 8. Quinoline, 8-bromo-2-chloro-3-iodo- synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 8-Bromo-2-chloroquinoline: Properties, Synthesis, and Strategic Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated heterocyclic compounds. We will delve into the core characteristics of 8-bromo-2-chloroquinoline, a versatile and strategically important building block. The focus will be on providing not just data, but actionable insights into its synthesis, reactivity, and application, grounded in established chemical principles.

Part 1: Core Physicochemical Profile

This compound is a disubstituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous approved pharmaceuticals. The strategic placement of a bromine atom on the benzene ring and a chlorine atom on the pyridine ring imparts distinct and orthogonal reactivity, making it a highly valuable intermediate for constructing diverse molecular libraries.

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [1][2][3] |

| Molecular Weight | 242.50 g/mol | [2][3][4] |

| CAS Number | 163485-86-7 | [1][3][5][6] |

| Appearance | Pale yellow solid | [6] |

| InChI Key | ZXSUGMMMZOMZTD-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl | [7] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the chlorination of its corresponding quinolinone precursor, 8-bromoquinolin-2(1H)-one. This transformation is a cornerstone reaction in quinoline chemistry.

Experimental Protocol: Synthesis via Chlorination

This protocol details the conversion of 8-bromoquinolin-2(1H)-one to this compound.

Causality: The choice of phosphorus oxychloride (POCl₃) is deliberate and critical. It acts as both a chlorinating and a dehydrating agent, efficiently converting the amide-like oxygen of the quinolinone into a chloro group. This is a robust and widely used method for such transformations.[8]

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent quenching of the reagent.

-

Reagents: To the flask, add 8-bromoquinolin-2(1H)-one (1.0 equivalent). Slowly and carefully, add phosphorus oxychloride (POCl₃, ~5-10 equivalents) in a dropwise manner. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed slowly in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic conversion of 8-bromoquinolin-2(1H)-one.

Part 3: Strategic Reactivity for Derivative Synthesis

The true utility of this compound in drug discovery lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential modification, enabling the construction of complex molecules from a single starting scaffold.

-

C2-Position (Chloro): The chlorine atom is attached to the electron-deficient pyridine ring. This makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) with a wide range of nucleophiles (e.g., amines, alcohols, thiols).

-

C8-Position (Bromo): The bromine atom is on the electron-rich benzene ring. It is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions , such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Orthogonal reactivity of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C8

This protocol describes a general procedure for a Suzuki-Miyaura reaction to functionalize the C8 position, leaving the C2-chloro group intact for subsequent modification.

Causality: The choice of a palladium catalyst, a suitable ligand, and a base is fundamental to the catalytic cycle of the Suzuki reaction. The palladium complex undergoes oxidative addition into the C-Br bond (which is more reactive than the C-Cl bond in this context), followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.

Step-by-Step Methodology:

-

Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Inerting: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Catalyst/Solvent: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 8-aryl-2-chloroquinoline product.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its halogenated derivatives are critical for developing new therapeutic agents.[9] Derivatives of this compound are explored for a range of biological activities. The ability to selectively introduce different functional groups at the C2 and C8 positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Anticancer Agents: Many quinoline-based compounds function as kinase inhibitors by targeting ATP-binding sites in enzymes crucial for cancer cell signaling, such as EGFR, VEGFR-2, and PI3K/Akt.[10]

-

Antibacterial Agents: The quinoline core is present in several antibacterial drugs. Novel derivatives are being investigated to combat drug-resistant bacterial strains like E. coli and S. aureus.[11]

-

Antimalarial Drugs: The 8-aminoquinoline class, famously represented by primaquine, is essential for treating malaria.[9] this compound serves as a precursor for novel 8-aminoquinoline analogues.

Part 5: Hazard Profile and Safe Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [12] |

| Serious Eye Damage | H318 | Causes serious eye damage | [12] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

-

Engineering Controls: Handle the solid and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[13] In case of accidental contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. 163485-86-7 | this compound - AiFChem [aifchem.com]

- 2. This compound | C9H5BrClN | CID 10955755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 163485-86-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 8. Quinoline, 8-bromo-2-chloro-3-iodo- synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-chloroquinoline

Abstract

8-Bromo-2-chloroquinoline is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into two strategic approaches: a direct, one-pot Vilsmeier-Haack cyclization and a classical two-step sequence involving the formation and subsequent chlorination of a quinolinone intermediate. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position and a chlorine atom at the 2-position of the quinoline nucleus imparts specific physicochemical properties and provides orthogonal synthetic handles for further functionalization. The 2-chloro substituent is particularly valuable as it is susceptible to nucleophilic substitution, allowing for the introduction of various moieties such as amines, alcohols, and thiols. The 8-bromo substituent, on the other hand, is ideal for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a highly versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several routes. This guide will focus on two of the most logical and field-proven strategies, each with its own set of advantages.

Pathway 1: Direct Synthesis via Vilsmeier-Haack Reaction

This modern and efficient approach constructs the 2-chloroquinoline core in a single cyclization step from a readily available N-arylacetamide. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic systems.

Pathway 2: Classical Two-Step Synthesis

This traditional and robust pathway involves the initial construction of the 8-bromo-2-hydroxyquinoline (8-bromoquinolin-2(1H)-one) intermediate, followed by a chlorination step to yield the final product. This method offers a different set of strategic advantages, particularly in terms of precursor availability and scalability.

Pathway 1: In-Depth Analysis of the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction provides a direct and elegant route to 2-chloro-3-formylquinolines from N-arylacetamides.[1] While the primary product of this reaction is the 3-formyl derivative, this pathway is highly relevant as the formyl group can be readily removed or transformed if not desired in the final product. For the synthesis of this compound, the starting material is N-(2-bromophenyl)acetamide.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Vilsmeier-Haack pathway to this compound.

Causality Behind Experimental Choices:

The Vilsmeier-Haack reagent is an electrophilic species, a chloroiminium salt, generated in situ from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[2] The N-(2-bromophenyl)acetamide acts as the nucleophile. The reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: POCl3 activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion to form the electrophilic Vilsmeier reagent.

-

Electrophilic Attack: The Vilsmeier reagent is attacked by the enol or enamine tautomer of the N-(2-bromophenyl)acetamide.

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the electron-rich benzene ring attacks the iminium carbon, leading to the formation of the quinoline ring system. The electron-donating nature of the acetamido group facilitates this cyclization.

-

Aromatization and Chlorination: Subsequent elimination and rearrangement steps lead to the formation of the aromatic 2-chloro-3-formylquinoline.

Experimental Protocol: Vilsmeier-Haack Synthesis

Step 1: Synthesis of N-(2-bromophenyl)acetamide

A solution of 2-bromoaniline (1 equivalent) in glacial acetic acid is treated with acetic anhydride (1.1 equivalents). The reaction is typically exothermic and proceeds to completion upon stirring at room temperature for a short period. The product is isolated by pouring the reaction mixture into water and collecting the precipitated solid.

Step 2: Synthesis of 8-Bromo-2-chloro-3-formylquinoline

To a stirred solution of N-(2-bromophenyl)acetamide (1 equivalent) in anhydrous DMF at 0 °C, phosphorus oxychloride (3-5 equivalents) is added dropwise.[3] The reaction mixture is then heated to 80-90 °C for several hours. Progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

| Parameter | Value | Reference |

| Reagents | N-(2-bromophenyl)acetamide, POCl3, DMF | [1] |

| Temperature | 0 °C to 90 °C | [3] |

| Reaction Time | 4-6 hours | [3] |

| Typical Yield | Moderate to Good |

Advantages and Limitations

The primary advantage of the Vilsmeier-Haack approach is its directness, providing the 2-chloroquinoline core in a single step from a simple precursor. However, the reaction introduces a formyl group at the 3-position, which may require an additional synthetic step for removal if the unsubstituted this compound is the desired final product.

Pathway 2: In-Depth Analysis of the Classical Two-Step Synthesis

This pathway relies on well-established, traditional organic reactions. It involves the initial synthesis of 8-bromo-2-hydroxyquinoline, which exists in tautomeric equilibrium with 8-bromoquinolin-2(1H)-one, followed by chlorination.

Reaction Scheme & Mechanism

Classical two-step pathway to this compound.

Step 1: Synthesis of 8-Bromo-2-hydroxyquinoline

Several named reactions can be adapted for the synthesis of the 2-hydroxyquinoline core. A plausible approach is a variation of the Doebner-von Miller reaction, which typically uses α,β-unsaturated carbonyl compounds.[4] For the synthesis of a 2-hydroxyquinoline, a reaction of 2-bromoaniline with malonic acid or its derivatives under acidic conditions can be employed.

Causality Behind Experimental Choices:

The reaction of an aniline with a β-dicarbonyl compound (or its equivalent) under acidic catalysis is a cornerstone of quinoline synthesis. The mechanism generally involves:

-

Condensation: The amino group of 2-bromoaniline attacks one of the carbonyl groups of the malonic acid derivative to form an enamine or anilide intermediate.

-

Cyclization: Under the influence of a strong acid (e.g., sulfuric acid or polyphosphoric acid), an intramolecular electrophilic attack of the benzene ring onto the second carbonyl group occurs, leading to the formation of the heterocyclic ring.

-

Dehydration/Aromatization: Subsequent loss of a water molecule results in the formation of the aromatic quinolinone ring system.

Step 2: Chlorination of 8-Bromo-2-hydroxyquinoline

The conversion of the 2-hydroxy group (or the keto group of the quinolinone tautomer) to a chloro group is a standard transformation effectively achieved using phosphorus oxychloride (POCl3), sometimes in the presence of phosphorus pentachloride (PCl5) as a co-reagent.[5]

Causality Behind Experimental Choices:

The mechanism of this chlorination is believed to proceed through the formation of a phosphate ester intermediate.[6]

-

Phosphorylation: The lone pair of the oxygen atom of the 2-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a phosphate ester intermediate.

-

Nucleophilic Attack: A chloride ion, either from POCl3 itself or from the dissociation of PCl5 if present, then acts as a nucleophile, attacking the C2 position of the quinoline ring.

-

Elimination: The phosphate group is displaced as a good leaving group, resulting in the formation of the 2-chloroquinoline product.

Experimental Protocol: Classical Two-Step Synthesis

Step 1: Synthesis of 8-Bromo-2-hydroxyquinoline (Illustrative Protocol)

2-Bromoaniline (1 equivalent) and malonic acid (1.1 equivalents) are heated in the presence of a dehydrating acid catalyst such as polyphosphoric acid or concentrated sulfuric acid. The reaction temperature is typically elevated (100-150 °C) to drive the condensation and cyclization. After cooling, the reaction mixture is carefully quenched with water or ice, and the precipitated solid is collected, washed, and purified.

Step 2: Synthesis of this compound

A mixture of 8-bromo-2-hydroxyquinoline (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents) is heated at reflux (around 110 °C) for several hours.[7] The progress of the reaction is monitored by TLC. After completion, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reagents | 8-Bromo-2-hydroxyquinoline, POCl3 | [7] |

| Temperature | Reflux (approx. 110 °C) | [7] |

| Reaction Time | 2-4 hours | [7] |

| Typical Yield | Good to Excellent | [5] |

Advantages and Limitations

This classical two-step approach is robust and often high-yielding. It avoids the formation of the 3-formyl byproduct seen in the Vilsmeier-Haack reaction. However, it is a longer synthetic sequence, and the initial quinolinone formation may require harsh acidic conditions and high temperatures.

Conclusion and Outlook

This guide has detailed two effective and scientifically sound pathways for the synthesis of the versatile building block, this compound. The choice between the direct Vilsmeier-Haack approach and the classical two-step synthesis will depend on the specific requirements of the research program, including the availability of starting materials, desired scale of the reaction, and tolerance for potential byproducts. The Vilsmeier-Haack reaction offers a more convergent and modern route, while the classical pathway provides a reliable and often high-yielding alternative. Both methodologies underscore the fundamental principles of heterocyclic chemistry and provide researchers with strategic options for accessing this important synthetic intermediate. Further optimization of reaction conditions and exploration of greener catalytic systems will continue to enhance the efficiency and sustainability of these synthetic routes.

References

- 1. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

spectroscopic data (NMR, IR, Mass Spec) of 8-Bromo-2-chloroquinoline

An In-Depth Technical Guide to the Spectroscopic Data of 8-Bromo-2-chloroquinoline

This compound is a halogenated heterocyclic aromatic compound. Substituted quinolines are foundational scaffolds in drug development, exhibiting a wide range of biological activities.[1] The precise placement of bromo and chloro substituents on the quinoline core dramatically influences the molecule's electronic properties and reactivity, making robust analytical characterization essential. Spectroscopic techniques provide a powerful, non-destructive means to confirm the molecular structure with high fidelity. This guide details the predicted spectroscopic signature of this compound.

Molecular Properties:

-

Molecular Formula: C₉H₅BrClN

-

Molecular Weight: 242.50 g/mol

-

Monoisotopic Mass: 240.9294 Da

Below is the chemical structure and numbering scheme for this compound, which will be referenced throughout this guide.

References

An In-Depth Technical Guide to the Solubility and Stability of 8-Bromo-2-chloroquinoline

Introduction: The Significance of 8-Bromo-2-chloroquinoline in Modern Drug Discovery

This compound is a halogenated quinoline derivative that serves as a critical building block in medicinal chemistry and drug development.[1] Its utility lies in its bifunctional nature, presenting two reactive sites—the chloro and bromo substituents—that can be selectively manipulated to construct more complex molecules with potential therapeutic applications. Quinoline scaffolds are prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities.[2] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers in drug development. These parameters fundamentally influence its handling, formulation, reaction kinetics, and ultimately, its potential as a drug candidate or intermediate.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental designs. While specific experimental data for this compound is not extensively published, this guide furnishes the robust methodologies required to generate this critical data in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 74965-31-4 | [1] |

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. This section outlines a systematic approach to determining the solubility of this compound in both aqueous and organic media.

Causality in Solvent Selection

The choice of solvents for solubility testing is not arbitrary; it is guided by the intended application of the compound.

-

Aqueous Buffers (pH range 4.0 - 9.0): The solubility of quinoline derivatives can be significantly influenced by pH.[3] As weakly basic compounds, their solubility is expected to increase in acidic conditions due to the protonation of the quinoline nitrogen. Determining solubility across a physiologically relevant pH range is crucial for predicting its behavior in biological systems.

-

Common Organic Solvents (DMSO, DMF, Ethanol, Methanol, Acetonitrile): These solvents are frequently used in organic synthesis, purification, and as vehicles for in vitro and in vivo screening. Knowledge of solubility in these solvents is essential for practical laboratory work and for the preparation of stock solutions.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound using the gold-standard shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system as the establishment of equilibrium is confirmed by consistent measurements over time.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., pH 4.0, 7.4, 9.0)

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters (ensure compatibility with organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a precisely known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C for organic solvents, 37 °C for aqueous buffers) for 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the solubility values should be consistent.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed and collect the clear supernatant. This step is critical to remove all undissolved particles.

-

Quantification:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method (see section 2.3 for a suggested method).

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation: Illustrative Solubility Tables

The following tables are templates for presenting the experimentally determined solubility data.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at 37 °C (Note: Researchers should replace the placeholder with their own experimental results.)

| Buffer pH | Solubility (mg/mL) | Solubility (µM) |

| 4.0 | [Insert Data] | [Insert Data] |

| 7.4 | [Insert Data] | [Insert Data] |

| 9.0 | [Insert Data] | [Insert Data] |

Table 2: Equilibrium Solubility of this compound in Organic Solvents at 25 °C (Note: Researchers should replace the placeholder with their own experimental results.)

| Solvent | Solubility (mg/mL) | Solubility (µM) |

| DMSO | [Insert Data] | [Insert Data] |

| DMF | [Insert Data] | [Insert Data] |

| Ethanol | [Insert Data] | [Insert Data] |

| Methanol | [Insert Data] | [Insert Data] |

| Acetonitrile | [Insert Data] | [Insert Data] |

Part 2: Intrinsic Stability and Forced Degradation Studies

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this evaluation, as they intentionally stress the molecule to identify likely degradation products and establish the specificity of analytical methods.[4] These studies are a regulatory requirement and a scientific necessity during drug development.[5]

Rationale for Stress Conditions

The choice of stress conditions is based on ICH guidelines and is designed to mimic the potential environmental stresses a compound might encounter during its lifecycle.[6] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the parent molecule.[7]

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which is relevant for oral drug formulations and certain manufacturing processes.

-

Oxidation: Assesses the molecule's reactivity towards oxidative stress, which can occur in the presence of air or residual peroxides in excipients.

-

Thermal Degradation: Determines the impact of elevated temperatures on the compound's integrity, which is important for manufacturing, shipping, and storage.

-

Photodegradation: Investigates the compound's sensitivity to light, which dictates the need for light-protective packaging.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

These protocols are designed to be a starting point and may require optimization based on the observed degradation rate of this compound.

General Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

a) Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

b) Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

c) Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at various time points.

-

Quench the reaction if necessary (e.g., by dilution) before HPLC analysis.

d) Thermal Degradation:

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at a high temperature (e.g., 80°C).

-

At various time points, withdraw a sample, dissolve it in the HPLC mobile phase to a known concentration, and analyze.

e) Photolytic Degradation:

-

Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

Maintain a control sample in the dark at the same temperature.

-

Analyze the exposed and control samples at appropriate time intervals.

Stability-Indicating Analytical Method: HPLC-UV

A robust stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For separating closely related halogenated isomers, a phenyl- or pentafluorophenyl (PFP)-based column might offer alternative selectivity.[8]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

Method Validation: The specificity of the method is demonstrated if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound in the stressed samples is confirmed using a photodiode array (PDA) detector or mass spectrometry (MS).

Data Presentation: Illustrative Stability Data

The following table serves as a template for summarizing the results of the forced degradation studies.

Table 3: Summary of Forced Degradation Studies for this compound (Note: Researchers should replace the placeholder with their own experimental data.)

| Stress Condition | Duration/Intensity | % Degradation of Parent | Number of Degradation Products | Observations |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | [Insert Data] | [Insert Data] | [e.g., Major degradant at RRT X.XX] |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | [Insert Data] | [Insert Data] | [e.g., Rapid degradation observed] |

| Oxidation (3% H₂O₂, RT) | 24 hours | [Insert Data] | [Insert Data] | [e.g., Minor degradation] |

| Thermal (80°C, solid) | 7 days | [Insert Data] | [Insert Data] | [e.g., No significant degradation] |

| Photolytic (ICH Q1B) | 1.2 million lux hours | [Insert Data] | [Insert Data] | [e.g., Discoloration of solution] |

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols for the shake-flask solubility determination and forced degradation studies, researchers can generate the critical data necessary to advance their drug discovery and development programs. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems ensures the integrity and reliability of the obtained results. This foundational knowledge of a molecule's physicochemical properties is indispensable for making informed decisions in the journey from a chemical entity to a potential therapeutic agent.

References

- 1. This compound 74965-31-4 [sigmaaldrich.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. Kinetics of quinoline degradation by O3/UV in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [mdpi.com]

- 7. Microbial Degradation of Quinoline:Kinetics Study With Burkholderia picekttii [besjournal.com]

- 8. researchgate.net [researchgate.net]

reactivity of the bromine and chlorine atoms in 8-Bromo-2-chloroquinoline

An In-Depth Technical Guide to the Differential Reactivity of 8-Bromo-2-chloroquinoline for Advanced Synthetic Applications

Authored by: A Senior Application Scientist

Foreword

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely functionalize this scaffold is paramount for modern drug discovery and materials science. This compound, in particular, presents a fascinating case study in regioselective synthesis. It possesses two distinct halogen atoms at electronically and sterically different positions, offering a unique platform for orthogonal chemical modifications. This guide provides an in-depth exploration of the factors governing the reactivity of the C2-chlorine and C8-bromine atoms, offering researchers a strategic blueprint for the selective synthesis of complex quinoline derivatives.

The Dichotomy of Reactivity: Foundational Principles

The selective functionalization of this compound hinges on understanding the inherent electronic properties of the quinoline ring and the fundamental principles governing the two major classes of reactions involving aryl halides: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Electronic Landscape of the Quinoline Core

The quinoline ring system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect. This significantly reduces the electron density of the pyridine moiety, particularly at the C2 (α) and C4 (γ) positions. Consequently, the C2 position in this compound is highly electrophilic and activated towards nucleophilic attack. Conversely, the C8 position resides on the carbocyclic (benzene) ring, and its reactivity is less influenced by the ring nitrogen, behaving more like a typical aryl halide.

Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3][4] The catalytic cycle for these transformations universally begins with a rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The energy required for this bond cleavage dictates the reactivity of the aryl halide.

The strength of carbon-halogen bonds decreases down the group: C-Cl > C-Br > C-I.[5] Therefore, the general order of reactivity in oxidative addition is:

Ar-I > Ar-Br > Ar-Cl

This principle is the primary determinant of selectivity in cross-coupling reactions involving this compound. The weaker, more labile C8-Br bond will preferentially undergo oxidative addition with the palladium catalyst, leaving the stronger, less reactive C2-Cl bond intact under appropriately controlled conditions.[5]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6][7] The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The reaction's facility is governed by two factors:

-

Ring Activation: The presence of strong electron-withdrawing groups ortho or para to the leaving group is essential to stabilize the negative charge of the Meisenheimer complex.[7] In quinolines, the ring nitrogen itself acts as a powerful activating group, making the C2 position highly susceptible to nucleophilic attack.[8]

-

Leaving Group Ability: The leaving group's ability to depart in the second, fast step is also important. Paradoxically to cross-coupling, the reactivity trend in SNAr is often Ar-F > Ar-Cl > Ar-Br > Ar-I . This is because the highly electronegative halogen (like fluorine or chlorine) polarizes the carbon-halogen bond, making the carbon atom more electrophilic and accelerating the initial, rate-determining nucleophilic attack.[9][10]

For this compound, the C2 position is electronically activated for SNAr by the adjacent nitrogen, while the C8 position lacks such activation. This electronic disparity forms the basis for selective functionalization using nucleophiles.

Strategic Functionalization: Exploiting Orthogonal Reactivity

The differential reactivity of the C-Br and C-Cl bonds allows for a highly controlled, stepwise approach to synthesizing complex, di-substituted quinolines.

Part A: Selective Reactions at the C8-Bromo Position via Cross-Coupling

The C8-bromo position is the primary site of reaction for palladium-catalyzed cross-coupling, owing to its lower bond dissociation energy compared to the C2-chloro bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[11][12][13][14] In this compound, this reaction can be performed with high selectivity at the C8 position.

Generic Reaction Scheme: Suzuki-Miyaura Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 3. jocpr.com [jocpr.com]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 8-Bromo-2-chloroquinoline: Sourcing, Synthesis, and Application for Drug Discovery Professionals

Introduction

8-Bromo-2-chloroquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. Its significance for researchers and drug development professionals stems from the unique combination of the biologically relevant quinoline core and two distinct halogen atoms. These halogens serve as versatile synthetic handles, allowing for selective and differential functionalization. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the bromine at the C8 position is primed for metal-catalyzed cross-coupling reactions. This inherent reactivity makes this compound a valuable starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs, from antimalarials to novel antiviral agents.[1][2][3]

This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, the critical need for quality control, proposed methodologies for its synthesis and purification, and its strategic application in modern medicinal chemistry.

Section 1: Commercial Sourcing and Quality Considerations

The procurement of this compound is straightforward, with numerous chemical suppliers listing it in their catalogs. However, it is predominantly sold as a research chemical, which carries important implications for quality assurance.

Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is available from a range of vendors, from large distributors to more specialized building block providers.

| Supplier | CAS Number | Notes on Purity/Quality Control |

| Sigma-Aldrich | 74965-31-4 | Sells the product "as-is" and explicitly states it does not collect analytical data. The buyer is responsible for confirming identity and purity. |

| AChemBlock | 891842-52-7 (Isomer) | Often provides analytical data upon request. |

| BLD Pharm | 891842-52-7 (Isomer) | Website may provide links to analytical data like NMR or LC-MS for specific batches.[4] |

| Combi-Blocks | 65340-71-8 (Isomer) | Specializes in building blocks for discovery chemistry. |

| Enamine | - | A major supplier of screening compounds and building blocks. |

Note: The table includes suppliers of the target compound and its close isomers to provide a broader market view. Researchers must verify the CAS number (74965-31-4 for this compound) before purchasing.

The "As-Is" Proviso: A Critical Insight

Caption: Recommended workflow for procuring and qualifying research chemicals.

Section 2: Analytical Characterization and Quality Control Protocol

Before using this compound in any experiment, its identity, structure, and purity must be confirmed.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74965-31-4 | |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Appearance | Typically an off-white to yellow solid | General Observation |

Standard QC Protocol

This protocol describes a self-validating system to ensure the material meets the necessary standards for research.

-

Documentation and Visual Inspection:

-

Cross-reference the CAS number on the bottle with the purchase order.

-

Visually inspect the material for homogeneity. Note the color and physical form (e.g., crystalline, powder).

-

-

Structural Confirmation via Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight.

-

Method: Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an LCMS or direct infusion ESI-MS.

-

Expected Result: A prominent ion peak corresponding to the molecular weight [M+H]⁺ at m/z ≈ 242.0 and 244.0, showing the characteristic isotopic pattern for a compound with one bromine and one chlorine atom.

-

-

Structural Confirmation via ¹H NMR Spectroscopy:

-

Rationale: To confirm the chemical structure and substitution pattern.

-

Method: Dissolve ~5-10 mg of the material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum.

-

Expected Result: The spectrum should show five distinct aromatic protons. The signals should correspond to the expected splitting patterns and chemical shifts for the this compound scaffold. The absence of significant unidentifiable peaks is crucial.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Rationale: To quantify the purity of the compound.

-

Method: Develop a suitable HPLC method, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient, monitored by a UV detector (e.g., at 254 nm).

-

Expected Result: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥95% is generally acceptable for most research applications.

-

Section 3: Synthesis and Purification Strategies

While commercially available, situations may arise where a custom synthesis is required. A direct, peer-reviewed synthesis for this compound is not prominently available; however, a reliable route can be proposed based on established quinoline chemistry. The following is an adapted procedure based on the synthesis of related haloquinolines.[5]

Proposed Synthetic Pathway

The proposed synthesis involves the conversion of a known quinolinone to the target 2-chloroquinoline via a halogenation reaction.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 8-bromo-2-hydroxyquinoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LCMS.

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization: Cautiously neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Method: The crude material is best purified by flash column chromatography on silica gel.

-

Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. This allows for sequential, site-selective modifications, making it a powerful scaffold for building molecular libraries.

Differential Reactivity

-

C2-Chloro Position: The chlorine atom at the C2 position is activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . It can be readily displaced by O-, N-, and S-nucleophiles. This pathway is fundamental for introducing a wide range of side chains.[2]

-

C8-Bromo Position: The bromine atom at the C8 position is not activated for SNAr but is an excellent substrate for metal-catalyzed cross-coupling reactions . This includes Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (C-N bonds), and Sonogashira coupling (C-C triple bonds).

Caption: Differential reactivity of the C2-chloro and C8-bromo positions.

Applications

-

Antiviral Agents: Related 2-chloroquinoline derivatives have been investigated as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), highlighting the potential of this scaffold in developing broad-spectrum antiviral drugs.[2]

-

Antimalarial Drugs: The quinoline core is the basis for numerous antimalarial drugs like chloroquine and primaquine.[3] this compound serves as a starting point for novel analogues.

-

Anticancer Therapeutics: The 8-aminoquinoline scaffold, accessible from the 8-bromo precursor, has shown significant anticancer properties.[1]

-

Molecular Probes and Materials Science: The rigid, planar quinoline system can be elaborated into fluorescent probes or organic electronic materials.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

Hazard Identification

Based on supplier safety data for this and structurally related compounds, the primary hazards are:

-

Acute Oral Toxicity (H301): Toxic if swallowed.[6]

-

Serious Eye Damage (H318): Causes serious eye damage.[6]

Safe Handling and Storage

| Aspect | Recommendation |

| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of dust. |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8] |

| Handling Practices | Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][7] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7] |

| First Aid (Ingestion) | If swallowed, immediately call a poison center or doctor. Rinse mouth.[6] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][8] |

Conclusion

This compound is a readily available and highly valuable building block for chemical and pharmaceutical research. Its true potential is unlocked by recognizing the nuanced landscape of its commercial supply, where the "as-is" nature of research chemicals necessitates rigorous, non-negotiable in-house quality control. For the informed researcher, its differential reactivity—the SNAr-ready C2-chloro position and the cross-coupling-ready C8-bromo position—provides a powerful and versatile platform for the strategic design and synthesis of novel compounds, driving innovation in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 891842-52-7|2-Bromo-8-chloroquinoline|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-8-chloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

protocol for Suzuki coupling reaction with 8-Bromo-2-chloroquinoline

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 8-Bromo-2-chloroquinoline

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1] The ability to precisely install diverse substituents onto this framework is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates. Among the most powerful tools for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed process, which couples an organohalide with an organoboron compound, is prized for its broad functional group tolerance, mild reaction conditions, and high efficiency, making it indispensable in the synthesis of complex molecular architectures.[1][4]

This document serves as a detailed guide for researchers and scientists on the application of the Suzuki-Miyaura reaction to this compound, a versatile building block for constructing polysubstituted quinolines. We will delve into the mechanistic underpinnings of the reaction, provide a validated protocol for achieving regioselective C-8 arylation, and offer field-proven insights for troubleshooting and optimization.

Core Principle: Achieving Regioselectivity with Dihaloquinolines

A key challenge when working with polyhalogenated substrates is controlling the site of reaction. In this compound, two distinct reactive centers are available for cross-coupling. The outcome of the reaction is governed by the inherent differences in the reactivity of the carbon-halogen bonds.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[5][6] This trend is a consequence of bond dissociation energies and the ease with which the palladium catalyst can insert into the carbon-halogen bond during the oxidative addition step. For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for a highly regioselective mono-functionalization at the C-8 position under carefully controlled conditions, leaving the C-2 chloro-substituent intact for subsequent transformations.[5][7]

While the halide's identity is the primary determinant, other factors such as the choice of palladium catalyst, ligand, and reaction conditions can further temper selectivity.[7][8] However, for substrates with different halogens like this compound, this intrinsic reactivity difference is typically the dominant controlling factor.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] Understanding this mechanism is crucial for rational optimization and troubleshooting.

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step. Given the higher reactivity of the C-Br bond, the Pd(0) catalyst will selectively insert at the C-8 position, forming a Pd(II) intermediate.[10]

-

Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[9][11]

-

Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form a new carbon-carbon bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12]

Experimental Protocol: Selective C-8 Arylation

This protocol provides a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-8 position of this compound.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Illustrative Reaction Conditions

The optimal conditions can vary depending on the specific arylboronic acid used. The following table summarizes representative starting points for optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 75-90 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 80-95 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 70-88 |

Step-by-Step Procedure

The following workflow outlines the key experimental steps.

-

Reaction Setup : To a flame-dried round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

-

Work-up : After completion, allow the reaction mixture to cool to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 8-aryl-2-chloroquinoline product.

Troubleshooting and Optimization

Even robust reactions like the Suzuki coupling can present challenges. Below are common issues and recommended solutions.

| Problem | Potential Cause(s) | Recommended Solutions |

| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst degradation. | Ensure proper degassing to prevent catalyst oxidation.[12] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure ligands that facilitate reduction are present.[13] Verify the quality of the catalyst. |

| Poor Ligand Choice: Ligand is not suitable for the substrate. | For less reactive halides (like the C-Cl bond in a subsequent reaction), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) can accelerate oxidative addition and reductive elimination.[13] | |

| Inadequate Base/Solvent: Poor solubility of reagents; base not strong enough or not anhydrous. | Ensure the base is finely powdered and dry.[13] Test different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Optimize the solvent mixture (e.g., Dioxane, Toluene, THF with water) to ensure all components are sufficiently soluble.[5][6] | |

| Side Reactions | Protodeboronation: Cleavage of the C-B bond of the boronic acid. | Use a slight excess (1.2-1.5 equiv) of the boronic acid. Avoid prolonged heating. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[14] |

| Homocoupling: Coupling of two boronic acid molecules. | This is often promoted by the presence of oxygen.[12] Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical. | |

| Hydrodehalogenation: Replacement of the halogen with hydrogen. | This can occur if a hydride source is present (e.g., from solvent or base). Ensure use of high-purity, anhydrous solvents and reagents.[12] | |

| Poor Regioselectivity | Over-reaction: Coupling occurs at both C-8 and C-2 positions. | This is unlikely given the reactivity difference but possible under harsh conditions. Lower the reaction temperature, reduce catalyst loading, or shorten the reaction time to favor reaction at the more reactive C-Br bond.[5] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 8-aryl-2-chloroquinolines. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, a selective and high-yielding transformation at the C-8 position can be readily achieved. The protocol and optimization strategies outlined in this guide provide a robust framework for researchers to successfully employ this powerful reaction in the development of novel quinoline-based compounds for drug discovery and other scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mt.com [mt.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]